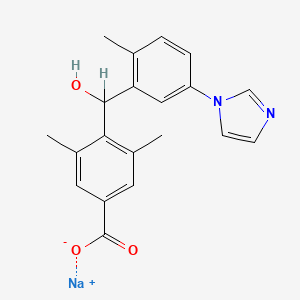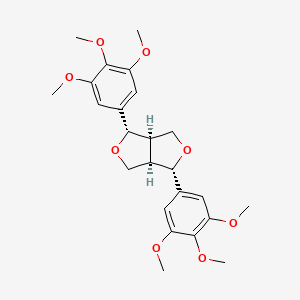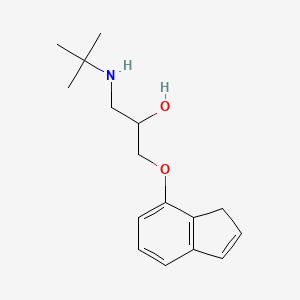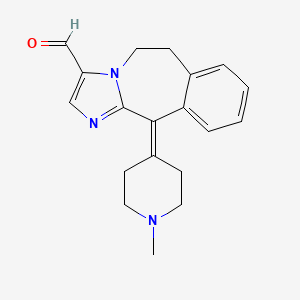
Alcaftadine
描述
Alcaftadine is a H1 histamine receptor antagonist used to prevent eye irritation brought on by allergic conjunctivitis . It was approved by the U.S. Food and Drug Administration (FDA) in July 2010, under the trade name Lastacaft .
Synthesis Analysis
The synthesis of Alcaftadine involves a time-consuming column chromatography technique for the isolation of the hydroxymethylated product alcohol . The determination of Alcaftadine and Olopatadine hydrochloride was carried out via ion-pairing with eosin Y as a spectrofluorimetric and spectrophotometric probe .Molecular Structure Analysis
Alcaftadine has a molecular formula of C19H21N3O and a molar mass of 307.397 g·mol −1 . It belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring .Chemical Reactions Analysis
Alcaftadine is typically administered as an eye drop which keeps its effects regional as compared to systemic effects . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .Physical And Chemical Properties Analysis
Alcaftadine has a molecular formula of C19H21N3O and a molar mass of 307.397 g·mol −1 . It is chemically known as 6, 11-dihydro-11- (1-methyl-4-piperidinylidene)-5H-imidazo [2, 1-b] 3 benzazepine-3-carboxaldehyde .科研应用
Efficacy and Safety
Alcaftadine is a high-affinity antagonist for histamine H1, H2, and H4 receptors, displaying potent anti-allergic effects. Its efficacy in preventing ocular itching and conjunctival redness associated with allergic conjunctivitis has been well-documented. A multicenter, placebo-controlled study demonstrated that Alcaftadine 0.25% ophthalmic solution significantly reduced ocular itching and conjunctival redness with a rapid onset of action within minutes and a lasting effect for at least 16 hours, positioning it as an important therapeutic option for ocular allergy (Torkildsen & Shedden, 2011). Additional research supports its superiority or at least equivalence to other antihistamines like Olopatadine in preventing symptoms of allergic conjunctivitis, highlighting its clinical utility in managing this condition (Ackerman et al., 2013).
Mechanisms of Action
Beyond its antihistaminic activity, Alcaftadine exhibits modulatory actions on immune cell recruitment and mast cell stabilization. These properties contribute to its effectiveness in preventing the signs and symptoms of allergic conjunctivitis, offering therapeutic benefits beyond simple histamine receptor blockade (Namdar & Valdez, 2011). It significantly reduces allergic conjunctivitis symptoms and is effective in both immediate and delayed response scenarios, suggesting a comprehensive mode of action that might involve additional anti-inflammatory effects.
Pharmacokinetics and Pharmacodynamics
Studies on the pharmacokinetic properties of Alcaftadine reveal that it is not significantly metabolized by cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. Its rapid conversion to an active carboxylic acid metabolite and minimal plasma protein binding make it suitable for ophthalmic use with a favorable safety profile (Bohets et al., 2011).
Comparative Studies
Comparative studies have demonstrated that Alcaftadine is as effective as, or more effective than, other antihistamines (e.g., Olopatadine) in managing allergic conjunctivitis. These studies highlight its ability to provide rapid and sustained relief from ocular itching and redness, with some evidence suggesting superior efficacy in certain measures of allergic response (McLaurin et al., 2014).
Novel Applications
Recent research has also identified potential sedative-hypnotic effects of Alcaftadine in animal models, suggesting that its therapeutic applications could extend beyond allergic conjunctivitis. This discovery opens new avenues for the investigation of Alcaftadine's central nervous system effects and its potential utility in conditions other than ocular allergies (Drakakis et al., 2017).
Safety And Hazards
Alcaftadine should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is toxic and can cause moderate to severe irritation to the skin and eyes . The most common side effect of Alcaftadine administration was irritation or a stinging sensation at the administration site .
未来方向
Alcaftadine has been shown to have a clinically significant reduction in conjunctival redness scores 7 and 15 minutes after administration . It has also demonstrated greater efficacy in prevention of ocular itching compared with olopatadine 0.2% at 3 min post-CAC (primary endpoint), and over all time points, 16 h post-treatment instillation .
性质
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTBKTRZPHJQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598455 | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alcaftadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly solubility | |
| Record name | Alcaftadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated. | |
| Record name | Alcaftadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alcaftadine | |
CAS RN |
147084-10-4 | |
| Record name | Alcaftadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alcaftadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCAFTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alcaftadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



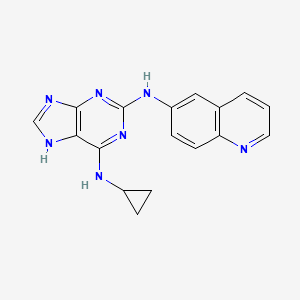
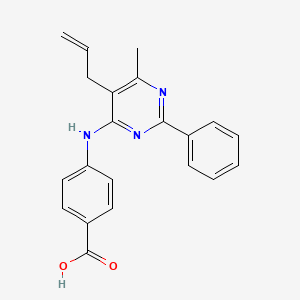
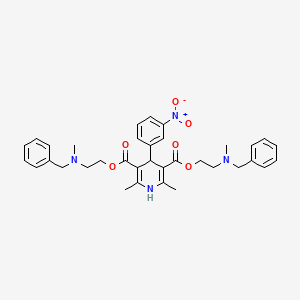

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)

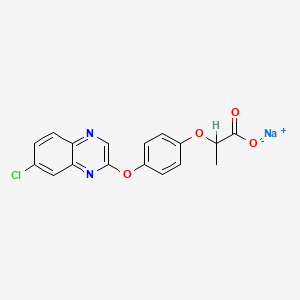
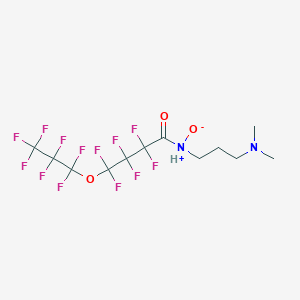
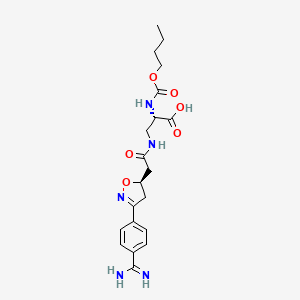
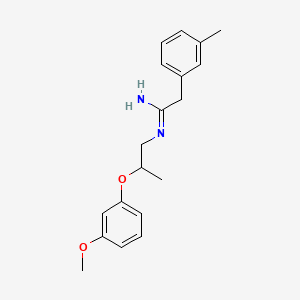
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
